![molecular formula C10H14Cl2N2OS B2621516 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride CAS No. 1909316-18-2](/img/structure/B2621516.png)
2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride
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Overview
Description
2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride is a chemical compound that is widely used in scientific research. It is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride is not fully understood. However, it is believed to act as a GABA-A receptor modulator, enhancing the activity of this neurotransmitter in the brain. This may be responsible for its anticonvulsant activity, as well as its potential as a treatment for anxiety and other neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABAergic neurotransmission, 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in the brain, which may be responsible for its potential as an anti-inflammatory agent. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in the brain. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects that it exhibits. Finally, it may be useful to investigate the potential of this compound as a tool for investigating the role of GABAergic neurotransmission in the brain.
Synthesis Methods
The synthesis of 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride involves the reaction of 2-chloroacetyl chloride with piperidine-1-thiol to form 2-chloro-1-[2-(piperidin-1-yl)thiazol-4-yl]ethan-1-one. This intermediate is then reacted with hydrochloric acid to form the final product, 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride.
Scientific Research Applications
2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride has been used in a variety of scientific research applications. It has been shown to exhibit anticonvulsant activity, making it a potential treatment for epilepsy. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, it has been used in studies investigating the role of GABAergic neurotransmission in the brain.
properties
IUPAC Name |
2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-4-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS.ClH/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13;/h7H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLBWUKWINMHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride | |
CAS RN |
1909316-18-2 |
Source
|
Record name | 2-chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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